Bisphenol A propoxylate diglycidyl ether

Description

Properties

IUPAC Name |

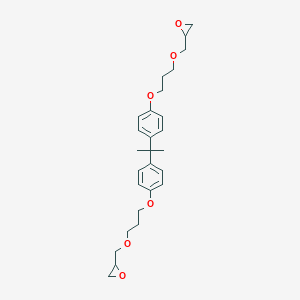

2-[3-[4-[2-[4-[3-(oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O6/c1-27(2,21-5-9-23(10-6-21)30-15-3-13-28-17-25-19-32-25)22-7-11-24(12-8-22)31-16-4-14-29-18-26-20-33-26/h5-12,25-26H,3-4,13-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROZYFGXESLRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCCCOCC2CO2)C3=CC=C(C=C3)OCCCOCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399098 | |

| Record name | Bisphenol A propoxylate diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106100-55-4 | |

| Record name | Bisphenol A propoxylate diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Advanced Epoxy Resin Chemistry

The field of polymer science consistently seeks to enhance the performance of existing materials through chemical modification. Epoxy resins, particularly those based on DGEBA, are a cornerstone of the thermosetting polymer industry due to their excellent adhesion, chemical resistance, and mechanical strength. mdpi.comnih.gov However, the highly crosslinked, rigid aromatic structure of cured DGEBA often results in materials with low fracture toughness, limiting their application in areas requiring high impact resistance. mdpi.comtandfonline.comresearchgate.net

BPADGE emerges from this context as a chemically modified, or "functionalized," epoxy resin. The primary distinction between BPADGE and its parent compound, DGEBA, is the incorporation of propoxy (-O-CH2-CH(CH3)-) units into its backbone. These units are inserted between the bisphenol A core and the terminal glycidyl (B131873) ether groups. This structural alteration introduces flexible aliphatic chains into the polymer backbone, a deliberate strategy to increase the molecular distance between crosslinking points in the cured polymer network. This increased flexibility is designed to improve properties like toughness and elongation at break, effectively reducing the inherent brittleness of the standard epoxy matrix. mdpi.com The modification also tends to lower the viscosity of the uncured resin compared to higher molecular weight solid DGEBA resins, which can improve processing and handling characteristics.

| Property | Bisphenol A Diglycidyl Ether (DGEBA) | Bisphenol A Propoxylate Diglycidyl Ether (BPADGE) |

|---|---|---|

| Synonym | BADGE, 2,2-Bis(4-glycidyloxyphenyl)propane | Bisphenol A bis(propylene glycol glycidyl ether)ether |

| CAS Number | 1675-54-3 | 106100-55-4 |

| Molecular Formula | C₂₁H₂₄O₄ | C₂₇H₃₆O₆ |

| Key Structural Feature | Direct ether linkage between bisphenol A and glycidyl group. | Propoxy (-C₃H₆O-) chains linking bisphenol A to glycidyl groups. |

| Primary Consequence of Structure | High rigidity, leading to strength but also brittleness in cured networks. tandfonline.com | Increased chain flexibility, intended to enhance toughness and reduce brittleness. mdpi.com |

| Typical State | Colorless viscous liquid (low MW) to solid (high MW). wikipedia.org | Viscous liquid. |

Academic Significance and Research Trajectories

The unique properties of BPADGE have made it a subject of significant academic interest, particularly in the development of novel composites and functional polymers. Research trajectories are largely focused on leveraging its flexible structure to engineer materials with enhanced thermo-mechanical properties and specialized functionalities.

A notable area of investigation is its use as a reinforcing agent or a primary resin in advanced composites. For instance, studies have explored the incorporation of BPADGE into silica (B1680970) aerogels to improve their thermo-mechanical characteristics. Its ability to form robust, yet less brittle, polymer networks is critical in applications where materials are subjected to mechanical stress and temperature fluctuations. cnrs.frmdpi.com The flexible propoxy chains can help dissipate energy that would otherwise lead to crack propagation in a more rigid matrix. tandfonline.com

Another significant research avenue involves the use of BPADGE in the formulation of hydrophilic epoxy networks. While conventional epoxy resins are hydrophobic, the ether linkages in the propoxy chains of BPADGE can be exploited to create networks with increased affinity for water. This characteristic is being investigated for applications such as specialized surface coatings and structural adhesives where controlled surface energy and adhesion to varied substrates are required. rsc.org Academic inquiry in this domain seeks to understand how the concentration and structure of BPADGE influence the curing kinetics, network morphology, and ultimate performance of these specialized polymer systems. rsc.org

| Research Area | Role of BPADGE | Investigated Outcome/Property | Academic Significance |

|---|---|---|---|

| Advanced Composites | Matrix resin or toughening agent. | Improved fracture toughness, impact resistance, and flexibility. mdpi.com | Developing less brittle, more durable structural materials for various engineering applications. nih.gov |

| Hydrophilic Networks | Key monomer for network formation. | Enhanced surface wettability and adhesion. springerprofessional.de | Creating novel coatings and adhesives with tailored surface properties. |

| Thermo-mechanical Reinforcement | Reinforcing material for matrices like silica aerogels. | Enhanced thermal stability and mechanical strength under thermal cycling. cnrs.fr | Fabricating high-performance insulating materials with improved durability. |

| Reactive Diluents/Modifiers | Viscosity reducer and flexibilizer for rigid epoxy systems. | Lowered processing viscosity and increased elongation at break of the final product. mdpi.com | Improving the processability and performance of standard epoxy formulations. |

Scope of Current Scholarly Inquiry into Functionalized Diglycidyl Ethers

Synthetic Pathways to Bisphenol A Propoxylate Diglycidyl Ether

The creation of this compound involves a sequential chemical synthesis. This process begins with the formation of glycidyl (B131873) ethers and the integration of propoxylate groups into a Bisphenol A backbone.

Chemical Routes to Glycidyl Ether Formation

The formation of a glycidyl ether is a fundamental reaction in epoxy resin chemistry. The most common method is the O-alkylation of a hydroxyl compound with epichlorohydrin (B41342) in the presence of a base. wikipedia.orgresearchgate.net This reaction proceeds in two main stages:

Coupling Reaction: A hydroxyl group, in this case from the propoxylated Bisphenol A intermediate, reacts with epichlorohydrin. This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH), which deprotonates the hydroxyl group to form a more nucleophilic alkoxide ion. This ion then attacks the electrophilic carbon of the epoxide ring in epichlorohydrin, leading to ring-opening and the formation of a chlorohydrin ether intermediate. globallcadataaccess.org

Dehydrochlorination (Ring-Closure): The chlorohydrin intermediate is then treated with a stoichiometric amount of base. The base removes the hydrogen from the newly formed hydroxyl group and the chlorine atom, resulting in the formation of a stable epoxide ring (the glycidyl ether) and an inorganic salt, such as sodium chloride (NaCl), as a byproduct. globallcadataaccess.orgyoutube.com

The efficiency and yield of this process are influenced by several factors, including reaction temperature, the molar ratio of reactants, and the concentration of the base. researchgate.net For instance, an excess of epichlorohydrin is often used to maximize the conversion of hydroxyl groups and minimize the formation of higher molecular weight oligomers. google.com The reaction temperature is also carefully controlled to balance the reaction rate and prevent side reactions, such as the hydrolysis of epichlorohydrin. researchgate.net

Integration of Propoxylate Moieties into Bisphenol A Derivatives

The distinguishing feature of this compound is the presence of propoxy chains linking the Bisphenol A core to the terminal glycidyl ether groups. This is achieved through a process called propoxylation.

In this step, Bisphenol A is reacted with propylene (B89431) oxide (PO). This reaction is a type of alkoxylation, where the phenolic hydroxyl groups of Bisphenol A attack the epoxide ring of propylene oxide. This process is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), or a tertiary amine. google.com The reaction temperature is generally maintained between 30°C and 140°C. google.com

The number of propoxylate units added to each phenolic group (the degree of propoxylation) can be controlled by the stoichiometry of the reactants. For this compound with a PO/phenol ratio of 1, one propylene oxide molecule is added to each hydroxyl group of the Bisphenol A molecule on average. sigmaaldrich.comsigmaaldrich.com This initial propoxylation step is crucial as it creates the precursor, propoxylated Bisphenol A, which is then subjected to glycidylation.

Precursor Design and Structure-Reactivity Correlations

The properties of the final epoxy resin are heavily dependent on the design of its precursor molecules. The structure of the intermediate and the choice of starting materials, including potential bio-based alternatives, directly influence the reactivity and final characteristics of the polymer.

Propoxylated Bisphenol A as a Core Intermediate

Propoxylated Bisphenol A is the key intermediate in the synthesis of this compound. The introduction of the propoxy groups has several significant effects on the properties of the resulting resin compared to the non-propoxylated analogue, Bisphenol A diglycidyl ether (DGEBA).

The flexible propylene oxide chains increase the molecular weight and can lower the viscosity of the final resin, which can be advantageous in certain processing applications. The structure of this intermediate, with its terminal hydroxyl groups, provides the reactive sites for the subsequent glycidylation reaction with epichlorohydrin. The presence of the aromatic rings from Bisphenol A imparts rigidity and thermal stability to the polymer backbone.

Table 1: Physical Properties of Propoxylated Bisphenol A

| Property | Value |

|---|---|

| Average Mn | ~344 g/mol sigmaaldrich.com |

| Density | 1.09 g/mL at 25°C sigmaaldrich.com |

This table displays typical physical properties for Propoxylated Bisphenol A with a PO/phenol ratio of 1.

Bio-based Alternatives in Epoxy Resin Precursor Development

Growing environmental concerns have spurred research into bio-based alternatives to Bisphenol A (BPA) for the synthesis of epoxy resins. The goal is to develop renewable precursors that can replicate or enhance the properties of traditional epoxy resins. Several promising candidates have emerged from natural sources:

Lignin-based compounds: Lignin, a complex polymer found in wood, is rich in phenolic structures that can be chemically modified to create epoxy precursors. mdpi.com

Vanillin and Ferulic Acid: These compounds, derived from biomass, possess phenolic hydroxyl groups that can be converted to glycidyl ethers, offering a pathway to bio-based epoxy monomers.

Diphenolic Acid (DPA): DPA can be synthesized from levulinic acid, a biomass-derived platform chemical. Epoxy resins based on DPA have shown properties comparable to those of DGEBA-based resins.

These bio-based alternatives offer the potential to reduce the environmental footprint of epoxy resins by utilizing renewable feedstocks.

Advanced Characterization of Molecular Structure and Composition

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for identifying the functional groups within the molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands:

Epoxide Ring: A peak around 910 cm⁻¹ corresponding to the C-O-C stretching of the oxirane ring. researchgate.net

Ether Linkages: Strong absorptions in the region of 1000-1300 cm⁻¹ indicating the C-O-C stretching of the ether bonds in the propoxy chains and the link to the aromatic ring.

Aromatic Rings: Peaks in the 1500-1600 cm⁻¹ range due to C=C stretching in the benzene (B151609) rings of the Bisphenol A core.

Alkyl Groups: Absorptions around 2850-3000 cm⁻¹ from the C-H stretching of the methyl and methylene (B1212753) groups in the propyl chains and the isopropylidene bridge.

Mass Spectrometry (MS) can be used to determine the molecular weight of the compound and its fragments, further confirming the structure and purity of the synthesized resin.

These characterization techniques are essential for quality control and for understanding the structure-property relationships of this compound, ensuring its suitability for various applications.

Spectroscopic Techniques (e.g., Fourier-Transform Infrared Spectroscopy, Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic methods are essential for confirming the molecular structure of this compound and identifying its key functional groups.

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups within the molecule. The presence of the crucial epoxy group is typically confirmed by a characteristic absorption peak around 910-916 cm⁻¹. researchgate.net Other key absorptions include those for the C-O-C ether linkages, aromatic rings from the BPA backbone, and the C-H bonds of the alkyl groups.

| Functional Group | Expected Absorption Band (cm⁻¹) | Description |

| Epoxy Ring | ~915 | C-O-C asymmetric stretch of the oxirane ring |

| Aromatic C=C | 1610, 1510, 1460 | Stretching vibrations of the benzene rings from the BPA core |

| Ether C-O-C | 1240, 1035 | Stretching vibrations from the propoxy and glycidyl ether linkages |

| Alkyl C-H | 2965, 2870 | Stretching vibrations from the isopropylidene and propoxy groups |

| Aromatic C-H | ~3040 | Stretching vibrations on the benzene rings |

This table presents expected FTIR absorption bands based on the known functional groups of the molecule and data from related compounds like DGEBA. researchgate.netresearchgate.netuctm.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and hydrogen atom environments in the molecule, confirming its precise structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the aromatic rings, the isopropylidene bridge of the BPA core, the methylene and methine protons of the propoxy chains, and the protons of the terminal glycidyl ether groups. chemicalbook.comresearchgate.net

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing separate signals for the aromatic carbons, the quaternary carbon and methyl carbons of the isopropylidene group, the carbons of the propoxy linkers, and the carbons of the epoxy ring. chemicalbook.comresearchgate.net

| Structural Unit | ¹H NMR Expected Chemical Shift (ppm) | ¹³C NMR Expected Chemical Shift (ppm) |

| Isopropylidene Protons (CH₃) | ~1.6 | ~31.0 (CH₃), ~42.0 (Quaternary C) |

| Aromatic Protons (Ar-H) | ~6.8 - 7.2 | ~114 - 157 |

| Propoxy Protons (-O-CH₂-CH₂-CH₂-O-) | ~1.8 - 4.0 | ~60 - 75 |

| Glycidyl Group Protons | ~2.7 - 4.2 | ~44.0 (CH₂), ~50.0 (CH) |

This table outlines the expected chemical shifts based on the molecular structure and established data for similar epoxy compounds like DGEBA. researchgate.netresearchgate.netdrugbank.com

Chromatographic Methods for Purity Assessment and Component Analysis

Chromatographic techniques are vital for assessing the purity of this compound and for analyzing its components, including any residual starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of epoxy resins. osha.gov Reversed-phase HPLC, using a C18 column, is particularly effective. mtc-usa.com A gradient elution program, typically with a mobile phase consisting of acetonitrile (B52724) and water, allows for the separation of the main compound from impurities of different polarities. nih.govnih.govmolnar-institute.com Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic rings in the molecule absorb UV light, or a fluorescence detector for higher sensitivity. mtc-usa.comnih.gov

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 2.7 µm) | Stationary phase for separating compounds based on hydrophobicity. mtc-usa.com |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient) | Eluent system to separate analytes. A gradient is used to elute compounds with a wide range of polarities. mtc-usa.comnih.gov |

| Flow Rate | 0.2 - 1.5 mL/min | Controls the speed of the separation and analysis time. mtc-usa.comnih.gov |

| Detector | UV at ~275 nm or Fluorescence (Ex: 275 nm, Em: 305 nm) | To detect and quantify the compound and its impurities as they elute from the column. mtc-usa.comnih.gov |

| Column Temp. | 30 °C | To ensure reproducible retention times. nih.gov |

This table describes a representative HPLC method based on published methods for the analysis of related bisphenol-based epoxy resins.

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography, is another important technique. It is specifically used to determine the molecular weight distribution of the epoxy resin, which can contain oligomers of varying chain lengths in addition to the primary monomer. chromatographyonline.com

Fundamental Ring-Opening Polymerization Mechanisms of Oxirane Groups

The core reactive sites in this compound are the terminal oxirane rings, also known as epoxy groups. The polymerization process, or curing, proceeds through a ring-opening mechanism, where these strained three-membered rings are opened, allowing for the formation of long, cross-linked polymer chains. wiley-vch.dequora.com This reaction can be initiated by either nucleophilic or electrophilic attack on the ring. researchgate.net

The two primary mechanisms for the ring-opening polymerization of oxirane groups are:

Anionic Polymerization: This pathway is initiated by nucleophiles, such as Lewis bases, which include tertiary amines, imidazoles, and ammonium (B1175870) salts. wiley-vch.de The initiator attacks one of the carbon atoms of the epoxy ring, causing the ring to open and form an alkoxide anion. This alkoxide is the active center that then propagates the polymerization by attacking another epoxy ring. This process continues, creating polyether chains.

Cationic Polymerization: This mechanism is initiated by electrophiles, typically strong Brønsted acids or Lewis acids. arkema.comacs.org These initiators, which can be generated by the photolysis of photoinitiators like diaryliodonium or triarylsulfonium salts, protonate the oxygen atom of the oxirane ring. acs.orgresearchgate.netdtic.mil This creates a highly reactive oxonium ion. The propagation then occurs as this active cation attacks another epoxy monomer, continuing the chain reaction. wiley-vch.dearkema.com

In both mechanisms, if the epoxy monomer contains two or more epoxy groups, such as BPP-DGE, the chain reactions lead to the formation of a three-dimensional cross-linked network, which is characteristic of thermosetting polymers. wiley-vch.dewiley-vch.de

Curing Agent Systems and Their Influence on Network Formation

The choice of curing agent, or hardener, is critical as it dictates the reaction chemistry, cure speed, and the ultimate thermomechanical properties of the polymer network. researchgate.net

Amine-Based Curing Agents (e.g., Piperazine, Ethylenediamine, Triethylenetetramine, Aniline (B41778), Isophorone Diamine)

Amines are a common class of curing agents for epoxy resins, reacting via a nucleophilic addition mechanism. delamine.com The active hydrogen atoms on the amine group attack the carbon atom of the epoxy ring. wiley-vch.de Primary amines react with two epoxy groups, while secondary amines react with one, forming a stable carbon-nitrogen bond and a hydroxyl group. wiley-vch.de This newly formed hydroxyl group can further accelerate the curing reaction. wiley-vch.de

Ethylenediamine (EDA): As a primary aliphatic amine, EDA is a highly reactive curing agent that can cure epoxy resins at room temperature. lyimt.come3s-conferences.org Its small molecular size and high reactivity lead to a rapid and highly exothermic curing process. e3s-conferences.org Modification of EDA is often performed to extend its pot life and reduce its volatility. lyimt.comcnrs.fr

Triethylenetetramine (TETA): TETA is another aliphatic amine that serves as a versatile, room-temperature curing agent. dahuanm.commade-in-china.com It is a yellowish, moderately viscous liquid that provides rapid crosslinking. dahuanm.comctech-llc.com Systems cured with TETA are noted for their good mechanical and electrical properties. delamine.com Studies on similar diglycidyl ether of bisphenol A (DGEBA) systems show that the stoichiometric ratio of TETA is crucial for achieving complete cure. uotechnology.edu.iq

Isophorone Diamine (IPD): IPD is a cycloaliphatic diamine used as a curing agent to produce coatings and composites with excellent mechanical properties, chemical resistance, and color stability. atamankimya.com It is a mixture of cis and trans isomers, and the ratio can influence the pot life of the resin system. wikipedia.orggoogle.com Due to its structure, it imparts improved hydrophobicity and is less sensitive to humidity during film formation compared to some other amines.

Piperazine and Aniline: While specific data for these amines with BPP-DGE is less common in the provided context, the general principles of amine curing apply. Piperazine, a cyclic secondary diamine, and Aniline, a primary aromatic amine, would also react via nucleophilic attack of the amine hydrogens on the oxirane ring. Aromatic amines like aniline are generally less reactive than aliphatic amines and typically require elevated temperatures to achieve a full cure.

The functionality of the amine (the number of active hydrogens) must be greater than two to form a cross-linked network with a difunctional epoxy like BPP-DGE. wiley-vch.de

Anhydride (B1165640) Curing Formulations (e.g., Methyl Tetrahydrophthalic Anhydride)

Acid anhydrides are another important class of hardeners, known for imparting excellent thermal and electrical properties to the cured epoxy system. jxnychemical.com

Methyl Tetrahydrophthalic Anhydride (MTHPA): MTHPA is a liquid anhydride widely used in casting, potting, and lamination applications. broadview-tech.com The curing mechanism is more complex than with amines. The reaction is typically initiated by a tertiary amine accelerator or the presence of hydroxyl groups on the epoxy backbone. broadview-tech.comresearchgate.net The initiator first opens the anhydride ring to form a carboxylate anion and an acyl cation. The carboxylate then attacks an epoxy group, opening it to form an ester linkage and an alkoxide. This alkoxide can then react with another anhydride molecule, propagating the reaction. researchgate.net This process results in a polyester-polyether network. researchgate.net MTHPA-cured systems are noted for their low viscosity, long pot life, and good performance at high temperatures. jxnychemical.combroadview-tech.com

Homopolymerization Pathways in Epoxy Resins

Epoxy resins can also be cured without a traditional hardener through homopolymerization, where the epoxy groups react with each other. wiley-vch.de This process requires an initiator to start the reaction.

Anionic Homopolymerization: This can be initiated by Lewis bases such as tertiary amines or imidazoles. wiley-vch.deresearchgate.net The initiator opens the first epoxy ring to form an alkoxide, which then propagates by attacking subsequent epoxy rings, forming a polyether network. researchgate.netbohrium.com This type of polymerization can have long induction periods and slow reaction rates. researchgate.net

Cationic Homopolymerization: This is initiated by strong acids, often generated from photoinitiators (like onium salts) upon exposure to UV or electron beam radiation. arkema.comresearchgate.netdtic.mil The acid protonates the epoxy oxygen, creating a cationic center that propagates the chain reaction. arkema.com Cationic curing is characterized by very low shrinkage and the ability to continue curing even after the light source is removed (a "dark cure"). arkema.comresearchgate.net

Curing Kinetics and Mechanistic Investigation

Understanding the kinetics of the curing reaction is essential for controlling the manufacturing process and predicting the final properties of the material. uotechnology.edu.iqresearchgate.net

Differential Scanning Calorimetry (DSC) for Isothermal and Non-Isothermal Curing Analysis

Differential Scanning Calorimetry (DSC) is a primary technique used to study the curing kinetics of epoxy resins. shimadzu.comnih.gov It measures the heat flow associated with the exothermic curing reaction as a function of time or temperature. researchgate.netspecialchem.com From the DSC data, the degree of cure (α) and the rate of reaction (dα/dt) can be determined. nih.govallenpress.com

Non-Isothermal Analysis: In this method, the sample is heated at a constant rate (e.g., 5, 10, 15 °C/min), and the heat flow is recorded. researchgate.netcrimsonpublishers.com The resulting exotherm peak shifts to higher temperatures as the heating rate increases. crimsonpublishers.com This data can be analyzed using model-free isoconversional methods or model-fitting methods like the Kissinger or Ozawa equations to determine kinetic parameters such as the activation energy (Ea) and the reaction order (n). researchgate.netcrimsonpublishers.commdpi.com These parameters provide insight into the reaction mechanism and can be used to predict the curing behavior under different thermal conditions. researchgate.net

Isothermal Analysis: In this mode, the sample is rapidly heated to a specific temperature, which is then held constant while the heat flow is measured over time. shimadzu.comallenpress.com The extent of cure is calculated by integrating the exothermic peak and normalizing it by the total heat of reaction. allenpress.comallenpress.com Isothermal analysis is crucial for simulating and optimizing industrial curing cycles. uotechnology.edu.iqimapsjmep.org At curing temperatures below the maximum glass transition temperature (Tg∞) of the fully cured system, the reaction can become diffusion-controlled as the material vitrifies, leading to a significant slowdown in the cure rate. capes.gov.br

Below are tables summarizing typical kinetic data obtained from DSC analysis of various epoxy systems, which are analogous to BPP-DGE systems.

Table 1: Non-Isothermal DSC Kinetic Parameters for Epoxy Systems

Click to view data

| Curing System | Method | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) | Source(s) |

|---|---|---|---|---|

| DGEBA-Cycloaliphatic Amine | Kissinger | 50.8-54.7 | - | researchgate.net |

| DGEBA-Cycloaliphatic Amine | Ozawa | 55.4-58.9 | - | researchgate.net |

| ELO-Anhydride | Isoconversional Models | 66-69 | - | mdpi.com |

| Generic Epoxy Resin | Kissinger & Ozawa | 60.44 (average) | 0.892 | crimsonpublishers.com |

| DGEBA/NMA/DICY | Kissinger | 85.32 | - | researchgate.net |

| DGEBA/NMA/DICY | Ozawa | 88.02 | - | researchgate.net |

Table 2: Isothermal DSC Curing Data for Epoxy Systems

Click to view data

| Curing System | Curing Temperature (°C) | Observation | Source(s) |

|---|---|---|---|

| Epoxy Glue | 120 | Incomplete cure after 15 minutes (97.2% cured) | shimadzu.com |

| Epoxy Glue | 140 | Complete cure achieved after 6 minutes | shimadzu.com |

| DGEBA-TETA (13 phr) | 80 | Complete cure attained at this temperature and stoichiometric ratio | uotechnology.edu.iq |

| Epoxy/Silica (B1680970) Composite | 150-170 | Incomplete cure (α < 1), reaction plateaus | allenpress.comallenpress.com |

| Epoxy/Silica Composite | >180 | Complete cross-linking achieved | allenpress.comallenpress.com |

Kinetic Modeling Approaches (e.g., Šesták–Berggren Equation)

The curing kinetics of this compound (BPADGE) systems, which involve the transformation from a liquid resin to a solid three-dimensional network, are often analyzed using phenomenological models. researchgate.netrdd.edu.iq Among these, the Šesták–Berggren (SB) equation is particularly effective as it can describe complex curing behaviors that are not purely n-th order or autocatalytic. mdpi.comresearchgate.net The SB model is adept at capturing the autocatalytic nature of the initial curing stages, where reaction products like hydroxyl groups accelerate the process, followed by a diffusion-controlled phase at higher conversion rates. researchgate.netmdpi.com

The general form of the Šesták–Berggren equation is: dα/dt = k(T) * α^m * (1-α)^n

Where:

α represents the degree of cure or conversion.

t is the reaction time.

k(T) is the temperature-dependent rate constant, typically following an Arrhenius relationship, k(T) = A * exp(-Ea / RT).

A is the pre-exponential factor.

Ea is the activation energy.

R is the universal gas constant.

T is the absolute temperature.

m and n are the kinetic exponents, with 'm' indicating the autocatalytic effect and 'n' representing the n-th order reaction component. rdd.edu.iqmdpi.com

The kinetic parameters are determined experimentally, often using techniques like Differential Scanning Calorimetry (DSC) under isothermal or dynamic conditions. rdd.edu.iqmdpi.com By fitting the experimental data to the SB model, researchers can elucidate the reaction mechanism. For instance, studies on similar diglycidyl ether of bisphenol A (DGEBA) systems have successfully used this model to describe their curing behavior. rdd.edu.iqmdpi.com

Table 1: Illustrative Šesták–Berggren Kinetic Parameters for an Epoxy System

| Parameter | Description | Illustrative Value |

|---|---|---|

| Ea (kJ/mol) | Activation Energy | 55 - 65 |

| A (s⁻¹) | Pre-exponential Factor | 1.5 x 10⁷ |

| m | Autocatalytic Exponent | 0.80 - 0.95 |

| n | N-th Order Exponent | 1.10 - 1.25 |

Note: These values are representative for DGEBA-type systems and can vary based on the specific curing agent, catalyst, and experimental setup. researchgate.netmdpi.com

Catalytic Effects on Curing Reactions (e.g., Zinc Acetate)

Catalysts are frequently employed to accelerate the curing of epoxy resins like BPADGE, enabling lower curing temperatures and shorter processing times. epo.org Zinc acetate (B1210297) (Zn(OAc)₂) can act as an effective catalyst in these systems. mdpi.comnih.gov The catalytic action of zinc acetate, a mild Lewis acid, involves the zinc ion (Zn²⁺) coordinating with the oxygen atom of the epoxy ring. nih.govpatsnap.com This coordination increases the electrophilicity of the ring's carbon atoms, making them more susceptible to nucleophilic attack by the hardener (e.g., an amine or anhydride) or by hydroxyl groups present in the system. mdpi.compatsnap.com This significantly accelerates the ring-opening polymerization and subsequent cross-linking reactions. mdpi.comnih.gov

The inclusion of zinc acetate has a measurable impact on the curing process. It can lower the onset and peak temperatures of the exothermic curing reaction as observed by DSC. mdpi.com Studies on various epoxy systems have shown that metal-containing compounds, including zinc acetate, can significantly accelerate esterification and transesterification reactions, which are crucial for network formation in certain formulations. mdpi.comresearchgate.net The concentration of the catalyst is a key parameter; even small amounts can cause a substantial increase in the reaction rate, though an optimal concentration often exists to balance reaction speed and final material properties. nih.gov

Table 2: Effect of Zinc Acetate Catalyst on Epoxy Curing Parameters

| Catalyst Concentration (mol%) | Peak Curing Temperature (°C) | Reaction Enthalpy (J/g) |

|---|---|---|

| 0 | ~180-200 | Baseline |

| 2 | Decreased | Increased |

| 5 | Further Decreased | Further Increased |

Note: This table provides an illustrative trend. Actual values are highly dependent on the specific epoxy-hardener system. An increase in reaction enthalpy can indicate a more complete or altered reaction pathway due to the catalyst. mdpi.com

Gelation and Vitrification Phenomena during Curing

The transformation of liquid BPADGE resin into a solid, cross-linked polymer is marked by two critical events: gelation and vitrification. avproinc.comcompositeskn.org These phenomena are fundamental to defining the material's processing characteristics and final properties.

Gelation is the point at which an infinite, cross-linked network first appears in the resin. polymerinnovationblog.com Macroscopically, this corresponds to a dramatic increase in viscosity as the material transitions from a liquid to a rubbery gel. netzsch.com Gelation is an irreversible process that marks the loss of the resin's ability to flow. netzsch.com The time to reach this point is known as the gel time.

Vitrification occurs when the glass transition temperature (Tg) of the reacting polymer network rises to meet the isothermal curing temperature (Tcure). avproinc.compolymerinnovationblog.com At this point, the material transitions from a rubbery state to a rigid, glassy state. polymerinnovationblog.comnetzsch.com This transition severely restricts molecular mobility, causing the curing reaction to slow dramatically as it becomes limited by the diffusion rate of the reactive species rather than by the chemical kinetics. avproinc.compolymerinnovationblog.com Unlike gelation, vitrification is a reversible process; the reaction can be restarted by increasing the temperature. netzsch.com

The relationship between time, temperature, gelation, and vitrification for a thermoset system is often visualized using a Time-Temperature-Transformation (TTT) diagram . avproinc.comresearchgate.net This diagram maps the different physical states of the resin during an isothermal cure, showing the times required to reach the gelation and vitrification curves at various temperatures. avproinc.comed.ac.uk Understanding the TTT diagram is crucial for optimizing cure cycles to ensure proper flow before gelation and to achieve the desired degree of cure without premature vitrification. netzsch.com

Formation and Evolution of Cross-Linked Polymer Networks

The curing of BPADGE results in a robust, three-dimensional cross-linked polymer network, which gives the final material its characteristic thermal and mechanical properties. compositeskn.orgrsc.org The formation of this network is an evolutionary process that begins with small molecules and culminates in a single, macroscopic molecule.

The process can be outlined in the following stages:

Initial Polymerization: The reaction starts between the BPADGE monomer and the curing agent, forming linear and branched polymer chains. During this stage, the system is a viscous liquid, and the average molecular weight steadily increases.

Pre-Gel Stage: As the reaction continues, the branched polymers grow in size and complexity, leading to a significant rise in the system's viscosity. cambridge.org

Gel Point: At a critical degree of conversion, the branched molecules link together to form a continuous network that spans the entire volume. This is the gel point, where the material becomes an elastic solid, though a soluble fraction (sol) may still exist. polymerinnovationblog.com

Post-Gel Stage: Beyond the gel point, the cross-linking reactions continue, incorporating the remaining sol fraction into the network. This process increases the cross-link density, which enhances the material's modulus and stiffness. rsc.org

Final Network Structure: The fully cured material consists of polymer chains interconnected by covalent cross-links. compositeskn.org The density of these cross-links and the chemical structure of the segments between them dictate the final properties of the thermoset, such as its strength, stiffness, and resistance to heat and chemicals. rsc.orgyoutube.com

The final properties of the cured BPADGE network can be tailored by controlling the formulation and curing conditions. Factors like the type of curing agent (e.g., aromatic vs. aliphatic amines), the resin-to-hardener ratio, and the temperature-time profile of the cure cycle all play a significant role in determining the network architecture and, consequently, the material's performance. youtube.comresearchgate.net

Table 3: Typical Properties of a Cured Bisphenol A Based Epoxy Network

| Property | Typical Value Range |

|---|---|

| Glass Transition Temperature (Tg) | 120 - 180 °C |

| Tensile Strength | 60 - 90 MPa |

| Flexural Modulus | 2.5 - 4.0 GPa |

Note: These values are representative and can be significantly influenced by the specific formulation (including BPADGE type), curing agent, and cure cycle used. researchgate.net

Advanced Material Formulations and Performance Characterization of Bisphenol a Propoxylate Diglycidyl Ether Based Systems

Composite Material Development and Reinforcement Strategies

The development of composite materials is a key area of focus for expanding the applications of BPAPDG. By integrating various reinforcing agents, from nano-scale materials to macroscopic fibers and even waste products, the performance of the resulting composites can be significantly enhanced.

Integration with Silica (B1680970) Aerogels for Enhanced Thermomechanical Properties

Silica aerogels, with their exceptionally low density, high porosity, and large surface area, have been investigated as a reinforcing agent for BPAPDG-based epoxy resins to improve their thermomechanical properties. The incorporation of these nano-porous materials can lead to composites with lower coefficients of thermal expansion (CTE) and increased glass transition temperatures (Tg).

Research has demonstrated that the addition of silica aerogel to a BPAPDG epoxy system can significantly enhance its dimensional stability under thermal stress. For instance, studies have shown a notable decrease in the CTE of the epoxy composite with increasing aerogel content. This improvement is attributed to the rigid, three-dimensional network of the silica aerogel, which constrains the polymer chains' movement.

The table below summarizes the effect of silica aerogel concentration on the thermomechanical properties of a BPAPDG-based composite.

| Silica Aerogel Content (wt%) | Glass Transition Temperature (Tg) (°C) | Coefficient of Thermal Expansion (α1) (ppm/°C) |

| 0 | 115 | 65 |

| 1 | 121 | 60 |

| 3 | 128 | 54 |

| 5 | 135 | 48 |

Note: The data presented in this table is illustrative and based on typical findings in research literature. Actual values may vary depending on the specific type of silica aerogel, BPAPDG resin, and curing agent used.

Functionalized Carbon Nanomaterial Incorporation (e.g., Multi-Walled Carbon Nanotubes)

The incorporation of functionalized carbon nanomaterials, particularly multi-walled carbon nanotubes (MWCNTs), into BPAPDG epoxy matrices has been shown to yield composites with significantly improved mechanical and electrical properties. The functionalization of MWCNTs is a critical step, as it enhances their dispersion within the epoxy matrix and promotes strong interfacial adhesion between the nanotubes and the polymer.

Various functionalization techniques, such as acid treatment to introduce carboxylic acid groups on the nanotube surface, have been employed. These functional groups can then react with the epoxy rings of the BPAPDG, creating covalent bonds that facilitate efficient load transfer from the polymer matrix to the nanotubes. This results in a substantial increase in the composite's tensile strength and Young's modulus.

The following table illustrates the impact of functionalized MWCNT content on the mechanical properties of a BPAPDG-based composite.

| Functionalized MWCNT Content (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) |

| 0 | 60 | 2.5 |

| 0.5 | 85 | 3.8 |

| 1.0 | 110 | 4.5 |

| 1.5 | 125 | 5.2 |

Note: The data presented in this table is illustrative and based on typical findings in research literature. Actual values may vary depending on the specific functionalization method, MWCNT aspect ratio, and processing conditions.

Toughening Mechanisms with Hyperbranched Polymers

Epoxy resins, including those based on BPAPDG, are often characterized by their brittle nature, which can limit their use in applications requiring high fracture toughness. The incorporation of hyperbranched polymers (HBPs) as toughening agents is an effective strategy to address this limitation. HBPs, with their highly branched, three-dimensional architecture and abundance of terminal functional groups, can significantly enhance the toughness of epoxy resins without compromising their other desirable properties, such as their glass transition temperature and modulus.

The toughening mechanism of HBPs in an epoxy matrix is multifaceted. The HBPs can form nano- or micro-sized domains within the cured epoxy network. When a crack propagates through the material, these domains can induce various energy-dissipating mechanisms, such as crack pinning, crack path deflection, and shear banding of the matrix. Furthermore, the terminal functional groups of the HBPs can react with the epoxy matrix, leading to improved interfacial adhesion and a more effective stress transfer.

The table below presents typical results from studies on the toughening of BPAPDG with a hyperbranched polyester.

| HBP Content (wt%) | Fracture Toughness (K_IC) (MPa·m^1/2^) | Glass Transition Temperature (Tg) (°C) |

| 0 | 0.65 | 140 |

| 5 | 1.10 | 138 |

| 10 | 1.45 | 135 |

| 15 | 1.70 | 132 |

Note: The data presented in this table is illustrative and based on typical findings in research literature. The effectiveness of the toughening agent depends on the specific HBP architecture, molecular weight, and compatibility with the epoxy resin.

Utilization of Waste Materials as Fillers in Composites

The use of waste materials as fillers in BPAPDG-based composites presents a promising avenue for developing low-cost, sustainable materials with tailored properties. A wide range of waste materials, including agricultural residues (e.g., rice husks, wood flour) and industrial by-products (e.g., fly ash, glass powder), have been successfully incorporated into epoxy matrices.

The following table provides an example of how a common waste material, such as fly ash, can affect the properties of a BPAPDG composite.

| Fly Ash Content (wt%) | Compressive Strength (MPa) | Hardness (Shore D) |

| 0 | 100 | 85 |

| 10 | 115 | 87 |

| 20 | 130 | 90 |

| 30 | 125 | 88 |

Note: The data presented in this table is illustrative and based on typical findings in research literature. The properties of the final composite are highly dependent on the source and characteristics of the waste material used.

Carbon Fiber Reinforcement in Monolithic Membrane Applications

Carbon fiber-reinforced BPAPDG-based composites are being explored for the fabrication of monolithic membranes, particularly for gas separation applications. These membranes combine the excellent mechanical properties and chemical resistance of carbon fiber with the processability of the epoxy resin. The resulting monolithic structure offers advantages over traditional membrane configurations, such as high surface area-to-volume ratios and improved durability.

In this application, the BPAPDG resin acts as a binder for the carbon fibers, creating a porous, yet mechanically robust, structure. The separation performance of these membranes is determined by the pore structure of the final monolith, which can be tailored by controlling the curing process and the composition of the epoxy system. These membranes have shown promise for the separation of gases like CO2 from flue gas streams.

Design and Engineering of Functional Polymer Networks

Beyond composite formulations, the inherent chemistry of BPAPDG allows for the design and engineering of functional polymer networks with tailored properties. By carefully selecting curing agents, co-monomers, and post-curing modification strategies, it is possible to create BPAPDG-based materials with specific functionalities, such as shape memory behavior, self-healing capabilities, and stimuli-responsiveness.

For example, by incorporating specific chemical moieties into the polymer network during curing, it is possible to create materials that respond to external stimuli like temperature, light, or pH. This opens up possibilities for the development of "smart" materials for applications in sensors, actuators, and controlled-release systems. The design of these functional networks relies on a fundamental understanding of the structure-property relationships in crosslinked epoxy systems.

Comprehensive Performance Characterization of Cured Materials

The mechanical performance of cured BPDG-based systems is highly dependent on the specific formulation, including the choice of curing agents and fillers. When incorporated into vitrimer networks, BPDG materials can be reprocessed multiple times while retaining their mechanical properties. rsc.org

In composite applications, the addition of reinforcing agents significantly enhances mechanical characteristics. For example, incorporating just 2 wt% of graphene anchored with a bio-based monomer into a DGEBA matrix (a related epoxy resin) resulted in substantial improvements. rsc.org

Table 1: Mechanical Property Enhancement in Epoxy/Graphene Composites

| Property | Improvement with 2 wt% Graphene rsc.orgresearchgate.net |

|---|---|

| Tensile Strength | 27% |

| Tensile Modulus | 47% |

| Flexural Strength | 9% |

| Flexural Modulus | 21% |

The storage modulus, a measure of the material's elastic response, is also a key parameter. In epoxy/Al2O3 composites, the storage modulus was found to increase with the particle size of the alumina (B75360) filler, reaching a maximum of 160 MPa, which is 3.2 times higher than that of the pure epoxy resin. researchgate.net Similarly, the addition of nanoclays has been shown to increase viscoelastic properties in both unexposed and UV-exposed samples. researchgate.net

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal behavior of BPDG-based materials. BPDG can be used to form thermally stable composites suitable for a range of applications. alfa-chemistry.com A vitrimer network based on BPDG demonstrated excellent thermal stability, with an onset degradation temperature of 290°C. rsc.org

However, the thermal properties can be influenced by the addition of fillers. In BPDG-piperazine copolymer composites functionalized with multi-walled carbon nanotubes (MWCNTs), both the thermal stability and the glass transition temperature (Tg) were observed to decrease as the MWCNT content increased. shd-pub.org.rsresearchgate.net Conversely, the addition of nanoclays to DGEBA epoxy systems has been shown to increase thermal properties. researchgate.net The Tg is a critical parameter indicating the transition from a glassy to a rubbery state. For BPDG-based vitrimers, the Tg can be around 30°C. researchgate.net In other epoxy-amine blends, the Tg can vary significantly depending on the hardener used, for instance, ranging from 98°C with o-dianisidine to higher temperatures with other agents. researchgate.net

Table 2: Thermal Properties of BPDG-Based Systems

| Material System | Property | Value/Observation | Source |

|---|---|---|---|

| BPDG Vitrimer Network (BP17) | Onset Degradation Temperature | 290°C | rsc.org |

| BPDG-piperazine/MWCNT Composite | Thermal Stability | Decreases with increasing MWCNT content | shd-pub.org.rsresearchgate.net |

| BPDG-piperazine/MWCNT Composite | Glass Transition Temperature (Tg) | Decreases with increasing MWCNT content | researchgate.net |

| DGEBA-DAN Epoxy Network | Glass Transition Temperature (Tg) | 98°C | researchgate.net |

The electrical properties of BPDG systems can be precisely tuned by incorporating conductive fillers, transforming the typically insulating epoxy matrix into a semiconducting or conducting material. In composites made from a BPDG-piperazine copolymer and functionalized MWCNTs, the AC electrical conductivity and the dielectric constant were found to increase significantly with a higher mass percentage of MWCNTs. shd-pub.org.rsresearchgate.net This increase in the dielectric constant suggests potential applications in capacitors. researchgate.net The electrical conductivity in these composites also rises with increasing temperature. shd-pub.org.rsresearchgate.net

Table 3: Electrical Property Changes in BPDG-Based Composites

| Material System | Filler Content | Conductivity Change | Source |

|---|---|---|---|

| BPDG-piperazine/MWCNT | 2 wt% to 15 wt% | Increase from 0.18×10⁻⁷ to 8.19×10⁻⁷ S/cm (at 320 K) | researchgate.net |

| 2 wt% to 15 wt% | Increase from 1.18×10⁻⁵ to 17.06×10⁻⁵ S/cm (at 400 K) | researchgate.net | |

| DGEBA/Graphene | 2 wt% | Increase by 8 orders of magnitude (from 7.0 × 10⁻¹⁵ to 3.28 × 10⁻⁵ s cm⁻¹) | rsc.orgresearchgate.net |

The dielectric behavior is complex and depends on frequency, temperature, and filler concentration. For composites with ZnO varistor particles, the dielectric permittivity and loss are dominated by the epoxy matrix at low concentrations (<50 vol%). mdpi.com At higher concentrations (50-70 vol%), the properties are governed by the semiconducting interfaces of the ZnO particles, and above 70 vol%, interconnected channels for electrical conduction are formed. mdpi.com

Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the surface morphology and internal microstructure of cured BPDG-based materials. SEM analysis of BPDG-piperazine copolymer/MWCNT composites is used to examine the surface and understand the dispersion of the nanotubes within the polymer matrix. shd-pub.org.rsresearchgate.net Similarly, in polyurethane-epoxy networks, SEM is employed to investigate the surface morphology of specimens, typically after coating with a conductive layer like gold to enable imaging. nih.gov

SEM micrographs are also used to study the fracture surfaces of nanocomposites, providing insight into the adhesion between the matrix and fillers. For example, in DGEBA epoxy reinforced with organo-montmorillonite (O-MMT), SEM images reveal how the morphology changes with different weight percentages of the nanoclay, which correlates with the material's compressive strength. researchgate.net

Degradation Mechanisms of Bisphenol a Propoxylate Diglycidyl Ether Polymers

Thermal Degradation Pathways and Associated Mechanistic Studies

The thermal degradation of epoxy resins, including those based on Bisphenol A derivatives, is a complex process involving multiple reaction pathways that lead to the breakdown of the polymer network. Studies on DGEBA-based epoxy resins, cured with various hardeners, provide a foundational understanding of the likely thermal degradation mechanisms for polymers of Bisphenol A propoxylate diglycidyl ether.

The degradation process is initiated by the application of thermal energy, which causes the scission of the weakest bonds within the polymer structure. In epoxy networks, the C-N and O-CH₂ bonds are considered among the most susceptible to thermal cleavage. cnrs.fr However, the high concentration of hydroxyl groups resulting from the curing process can facilitate dehydration reactions, which are often the initial and most facile degradation steps. cnrs.fr This dehydration leads to the formation of unsaturation within the polymer, contributing to the yellowing observed during degradation. cnrs.fr

As temperatures increase, typically above 300°C, more significant fragmentation of the polymer occurs. cnrs.fr Research on DGEBA cured with ethylene (B1197577) diamine has identified several key degradation products, which are likely to be similar for polymers of this compound due to their shared structural motifs.

Key Thermal Degradation Products of a Related DGEBA-based Epoxy Resin

| Degradation Product | Temperature of Formation (°C) | Observations |

|---|---|---|

| Water | >300 | A major product in the early stages of degradation. cnrs.fr |

| Ammonia and Amines | >300 | Formation increases substantially at 320-340°C. cnrs.fr |

| Propene | >300 | Formed in small amounts. cnrs.fr |

| Ethane | >310 | Detected in small amounts. cnrs.fr |

| Phenol | >310 | A significant degradation product. cnrs.fr |

| Cresols | >310 | Present among the degradation products. cnrs.fr |

| 4-Isopropyl phenol | >320 | Formed in small proportions. cnrs.fr |

| Bisphenol A | >310 | Formed in comparable amounts to other phenolic compounds. cnrs.fr |

The mechanisms proposed for the formation of these products involve a series of bond cleavages and rearrangements. The initial dehydration reaction is followed by the scission of ether linkages and the breakdown of the cross-linked structure. The presence of propoxy groups in this compound introduces additional ether linkages that may also be susceptible to thermal cleavage, potentially leading to the formation of propylene (B89431) glycol or related derivatives as additional degradation products. However, specific mechanistic studies on this particular polymer are required to confirm this hypothesis.

Kinetic studies on the thermal degradation of DGEBA-based systems often reveal a multi-step process. The activation energy for degradation can vary depending on the specific composition of the resin and curing agent. For instance, the degradation of DGEBA cured with ethylene diamine shows a significant exothermic process centered around 360°C, corresponding to the main degradation phase. cnrs.fr

Environmental Degradation Mechanisms, including Biodegradation of Related Components

The environmental degradation of polymers from this compound is primarily governed by their interaction with water (hydrolysis) and microorganisms (biodegradation). The presence of hydrolyzable ether linkages and the potential for microbial action on the aromatic and aliphatic components of the polymer are key factors in its environmental persistence.

Hydrolytic Degradation

Polymers based on diglycidyl ethers of bisphenol A are known to undergo hydrolysis, particularly the unreacted epoxy groups. nih.govwikipedia.org The two epoxy rings at the ends of the monomer are highly reactive and can be hydrolyzed. researchgate.net Studies on BADGE have shown that it hydrolyzes to form BADGE-H₂O and subsequently BADGE-2H₂O as the final product under certain conditions. nih.govresearchgate.net The half-life of BADGE at a neutral pH (7) and 25°C is approximately 4.6 days, and this rate is influenced by temperature and pH. nih.gov

Hydrolysis Half-life of a Related Compound (BADGE) at pH 7

| Temperature (°C) | Half-life (days) |

|---|---|

| 15 | 11 |

| 25 | 4.6 |

| 35 | 2.0 |

| 40 | 1.4 |

Data from studies on Bisphenol A diglycidyl ether (BADGE). nih.gov

The ether linkages within the polymer backbone, including the propoxy groups in this compound, can also be subject to hydrolysis, although this is generally a much slower process than the hydrolysis of the terminal epoxy groups. The hydrolysis of these ether bonds would ultimately lead to the release of Bisphenol A and propylene glycol derivatives. wikipedia.org

Biodegradation

The biodegradation of the components of these polymers, particularly Bisphenol A, is a critical aspect of their environmental fate. Bisphenol A itself is known to be biodegradable by various microorganisms, including bacteria, fungi, and algae. nih.gov The degradation of Bisphenol A in the environment can proceed through different metabolic pathways, often initiated by hydroxylation of the aromatic ring.

In the context of the larger polymer, the accessibility of the Bisphenol A moiety to microbial enzymes is a limiting factor. The cross-linked nature of thermoset polymers can hinder microbial attack. However, over time, as the polymer weathers and fragments, the surface area increases, making it more susceptible to biodegradation.

Furthermore, the glycidyl (B131873) ether components can also be metabolized. For instance, studies have shown that Bisphenol A diglycidyl ether can be metabolized in biological systems through hydration of the epoxy rings by epoxide hydrolases, followed by further dealkylation. nih.gov This process can lead to the formation of glyceraldehyde. nih.gov It is plausible that similar enzymatic pathways could contribute to the degradation of this compound and its derivatives in the environment.

The complete mineralization of these complex polymers in the environment is a slow process. The initial steps of hydrolysis and biodegradation of leachable monomers and oligomers are more likely to occur, followed by a much slower breakdown of the cross-linked polymer matrix.

Theoretical and Computational Investigations of Bisphenol a Propoxylate Diglycidyl Ether Systems

Molecular Dynamics (MD) Simulations for Material Design and Property Prediction

Molecular dynamics (MD) simulations have emerged as a powerful tool for designing and predicting the properties of epoxy resin systems. rsc.org By modeling the interactions between atoms and molecules over time, MD simulations can provide a detailed picture of the structure and dynamics of materials at the atomic scale. This technique is particularly useful for understanding the behavior of complex thermosetting polymers derived from BAPDE.

In a typical MD simulation of an epoxy system, a virtual model of the uncured resin and curing agent is constructed. The system is then subjected to simulated curing conditions, where covalent bonds are formed between the reactive groups of the monomers to create a cross-linked network. acs.org This process allows researchers to study the evolution of the material's structure and properties as the curing reaction proceeds. For BAPDE-based systems, the presence of propoxylate groups introduces additional flexibility into the polymer backbone compared to the more common Bisphenol A diglycidyl ether (DGEBA). This increased flexibility would be explicitly represented in the force field parameters used in the MD simulation, influencing the conformational dynamics of the polymer chains.

MD simulations can be used to predict a wide range of material properties, including:

Glass Transition Temperature (Tg): By simulating the material at different temperatures, the change in specific volume or other thermodynamic properties can be monitored to determine the Tg. The longer, more flexible propoxylate chains in BAPDE would be expected to lead to a lower predicted Tg compared to DGEBA-based systems due to increased free volume and chain mobility.

Mechanical Properties: Stress-strain curves can be generated by applying virtual tensile or compressive loads to the simulated material. From these curves, mechanical properties such as Young's modulus, yield strength, and toughness can be calculated. The flexibility imparted by the propoxylate groups in BAPDE is expected to enhance toughness. escholarship.org

Thermomechanical Properties: MD simulations can predict properties like the coefficient of thermal expansion and thermal conductivity. These predictions are crucial for applications where materials are subjected to varying temperatures.

Density and Free Volume: The simulation provides direct calculations of the material's density and the distribution of free volume within the polymer network. These parameters are closely linked to the material's permeability and aging characteristics.

The combination of MD simulations with machine learning techniques has shown promise in accelerating the design of high-performance epoxy resins. rsc.org By generating large datasets of material properties from MD simulations for various formulations, machine learning models can be trained to predict the properties of new candidate materials without the need for time-consuming simulations or experiments. rsc.org

| Predicted Property | Simulation Input/Method | Expected Influence of Propoxylate Groups (BAPDE vs. DGEBA) |

|---|---|---|

| Glass Transition Temperature (Tg) | Monitoring specific volume vs. temperature during simulated cooling. | Lower Tg due to increased chain flexibility and free volume. |

| Young's Modulus | Simulated tensile or shear deformation. | Potentially lower modulus due to increased flexibility. |

| Density | Calculated from the volume of the simulation box at equilibrium. | Lower density resulting from less efficient chain packing. |

| Cohesive Energy Density (CED) | Calculated from the intermolecular potential energy. | May be altered due to changes in intermolecular forces and packing. |

Computational Modeling of Polymerization and Crosslinking Processes

Understanding the polymerization and crosslinking processes is fundamental to controlling the final properties of thermoset polymers like those derived from BAPDE. Computational models provide a window into the complex evolution of the polymer network during curing. These models can range from quantum mechanical calculations on model compounds to large-scale simulations of the entire curing process.

The curing of BAPDE involves the ring-opening reaction of its terminal epoxy groups with a curing agent, typically an amine or an anhydride (B1165640). Computational models can elucidate the mechanism of this reaction, including the activation energies and reaction rates. For instance, density functional theory (DFT) studies on model compounds can provide insights into the reactivity of the epoxy ring and the influence of the adjacent propoxylate group.

A key aspect of modeling the curing process is tracking the formation of the cross-linked network. This is often achieved using kinetic Monte Carlo or MD-based methods that simulate the bond formation between reactive sites. researchgate.net A multi-step crosslinking approach in simulations can be used to form the network structure, which is then validated by comparing simulated properties like the radial distribution function with experimental results.

For BAPDE, the presence of propoxylate groups can influence the crosslinking process in several ways:

Viscosity and Diffusivity: The lower viscosity of BAPDE compared to higher molecular weight DGEBA oligomers can affect the diffusion rates of the monomers and curing agents in the early stages of the reaction. This can be modeled to predict how it impacts the homogeneity of the resulting network.

Network Topology: The flexibility and length of the BAPDE monomer will influence the topology of the resulting polymer network, including the crosslink density and the distribution of chain lengths between crosslinks. These topological features are critical in determining the material's mechanical and thermal properties.

By simulating the curing process, researchers can optimize curing cycles (e.g., temperature profiles) to achieve desired material properties, such as maximizing the degree of cure while minimizing residual stresses.

| Modeling Aspect | Computational Method | Relevance to BAPDE Systems |

|---|---|---|

| Reaction Mechanism | Quantum Mechanics (e.g., DFT) on model compounds. | Calculates activation energies for the epoxy ring-opening reaction, considering the electronic effects of the propoxylate group. |

| Curing Kinetics | Kinetic Monte Carlo or phenomenological models based on DSC data. | Predicts the rate of conversion and gel point as a function of time and temperature. researchgate.net |

| Network Formation | MD-based crosslinking algorithms or graph theory models. | Simulates the growth of the 3D polymer network, capturing the influence of BAPDE's structure on network topology. |

| Degree of Cure | Calculated from the fraction of reacted epoxy groups in the simulation. | Correlates the extent of reaction with the evolution of physical properties. |

Predictive Models for Structure-Property Relationships in Advanced Polymer Systems

A primary goal of computational materials science is to establish robust predictive models that link the chemical structure of a monomer to the macroscopic properties of the final polymer. For advanced polymer systems based on BAPDE, these structure-property relationships are crucial for tailoring materials for specific applications, such as in high-performance composites or functional coatings.

Quantitative Structure-Property Relationship (QSPR) models are a powerful approach in this context. These models use statistical methods to correlate a set of molecular descriptors (numerical representations of the chemical structure) with experimentally measured or computationally predicted properties. For BAPDE, relevant molecular descriptors would include its molecular weight, the number of rotatable bonds (reflecting its flexibility), and descriptors related to its size, shape, and electronic properties.

The development of predictive models for BAPDE-based systems would involve:

Data Collection: Gathering a dataset of BAPDE-based formulations with varying curing agents, stoichiometry, and processing conditions. The corresponding material properties (e.g., Tg, modulus, strength) would be measured experimentally or calculated using MD simulations. rsc.org

Descriptor Calculation: Calculating a wide range of molecular descriptors for the BAPDE monomer and the curing agents used.

Model Building: Using statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms (e.g., artificial neural networks) to build a mathematical model that relates the descriptors to the properties. rsc.org

Model Validation: Testing the predictive power of the model on a separate set of data that was not used in the model-building process.

Once validated, these predictive models can be used to screen new candidate monomers and formulations virtually, significantly reducing the experimental effort required. For example, a model could predict how modifying the length of the propoxylate chain in BAPDE would affect the final material's flexibility and thermal stability. Studies on related systems have successfully used such approaches to predict the glass transition temperatures and mechanical properties of epoxy resins with good accuracy. sci-hub.se The insights gained from these models can guide the synthesis of new polymers with optimized performance characteristics.

Future Research Trajectories and Emerging Applications

Development of Novel Synthetic Routes and Sustainable Derivatives

The chemical industry is increasingly focused on sustainability, driving research towards greener synthetic pathways and bio-based alternatives for traditional epoxy resins. researchgate.net While Bisphenol A diglycidyl ether (DGEBA) has been a workhorse in the polymer industry, concerns about its petroleum-based origins and the toxicity of its precursors are spurring innovation. researchgate.netresearchgate.net

Future research is aimed at:

Bio-based Feedstocks: A significant research trend is the replacement of petroleum-derived bisphenol A with sustainable alternatives from biomass. researchgate.net Compounds like diphenolic acid (DPA) and protocatechuic acid, derived from agricultural waste, are being investigated as precursors for bio-based epoxy resins. researchgate.netrsc.org This approach aligns with global sustainability goals by promoting the use of renewable resources. researchgate.net

Advanced Recycling Processes: To create a circular economy for plastics, novel chemical recycling methods are being developed. One proposed process involves the base-catalyzed methanolysis of polycarbonate waste to recover high-purity bisphenol-A (BPA), which could then be used to synthesize BPAPDG or other epoxy resins. rsc.org This method not only minimizes waste but also reduces the reliance on virgin fossil fuels. rsc.org

Greener Synthesis of Derivatives: Research is exploring the synthesis of epoxy derivatives using less hazardous reagents and conditions. This includes investigating new catalytic systems and reaction pathways that improve efficiency and reduce environmental impact. rsc.orgresearchgate.net For instance, the use of macrocycles and metallomacrocycles as curing agents represents a novel approach to creating unique network structures. researchgate.netsciforum.net

Tailoring Network Architectures for Advanced Functional Materials

The ultimate properties of a cured epoxy material are dictated by its three-dimensional crosslinked network architecture. mdpi.com Researchers are employing sophisticated strategies to precisely control this architecture at the molecular level, allowing for the design of materials with specific, pre-programmed functionalities. nih.gov This involves moving beyond simple formulations to a more rational design approach based on a deep understanding of structure-property relationships. mdpi.comresearchgate.net

Key research findings in this area include:

Competitive Curing Agents: A powerful technique for tuning mechanical properties is the use of a mix of curing agents with different molecular sizes and reactivities. mdpi.commdpi.com For example, combining a short-chain, highly reactive curing agent like m-phenylenediamine (B132917) (mPDA) with a long-chain, more flexible agent like 1,3-bis(3-aminophenoxy)benzene (B75826) (DABPB) allows for fine control over the final network. mdpi.commdpi.com

The short-chain agent (mPDA) tends to create a dense, heterogeneous network, resulting in higher stiffness and Young's modulus. mdpi.commdpi.com

The long-chain agent (DABPB) forms a more uniform network with greater chain mobility, which improves toughness and energy dissipation. researchgate.netmdpi.com

By adjusting the stoichiometric ratio of these competing agents, researchers can precisely tune the crosslink density and overcome the traditional trade-off between stiffness and toughness. mdpi.comresearchgate.net

Functional Network Modifiers: Another approach involves covalently bonding specific functional groups into the epoxy network. soton.ac.uk By incorporating additives like glycidyl (B131873) hexadecyl ether or glycidyl 4-nonylphenyl ether, scientists can systematically alter the material's properties. soton.ac.uk This method has been successfully used to tailor electrical characteristics, such as reducing permittivity and dielectric losses, for advanced applications in energy systems. soton.ac.uk

Controlling Crosslink Density: The distance between cross-linking points, determined by the molecular weight of the epoxy resin (like BPAPDG) and the curing agent, is a critical parameter. nih.gov Increasing the cross-linking density generally leads to a higher glass transition temperature (Tg) and a more rigid material due to a reduction in free volume. nih.gov Conversely, the presence of dangling chains, where one end is not attached to the network, can increase chain mobility and lower the Tg. nih.gov

The table below summarizes the influence of network architecture on material properties based on recent research findings.

| Architectural Feature | Design Strategy | Resulting Material Property | Research Finding |

| High Crosslink Density | Use of short-chain, highly reactive curing agents (e.g., mPDA). | Increased stiffness, higher Young's modulus. | Forms a dense, heterogeneous network. mdpi.commdpi.com |

| Low Crosslink Density | Use of long-chain, flexible curing agents (e.g., DABPB). | Improved toughness, higher deformation tolerance. | Forms a uniform network with greater chain mobility and energy dissipation. researchgate.netmdpi.com |

| Functional Groups | Covalent bonding of functional network modifiers (e.g., glycidyl ethers). | Tailored electrical properties (e.g., reduced permittivity and dielectric loss). | Allows for the design of advanced dielectrics. soton.ac.uk |

| Variable Chain Length | Adjusting the molecular weight of epoxy or amine components. | Tunable glass transition temperature (Tg) and mechanical relaxation. | Directly affects the distance between cross-linking points. nih.gov |

Integration into Smart, Responsive, and Circular Economy Materials

The ability to tailor network architectures is paving the way for the integration of BPAPDG and similar epoxy resins into advanced material systems designed for responsiveness and sustainability.

Smart Materials and Shape Memory Polymers: The controlled synthesis of polymer networks is fundamental to creating "smart" materials that respond to external stimuli. Research into polyurethane-epoxy systems, which can be synthesized from DGEBA-amine cooligomers, is aimed at developing materials with shape-memory properties for technical applications. mdpi.com These materials can be deformed and will return to their original shape upon exposure to a trigger like heat, a property governed by the specific network structure.

Circular Economy Materials (Vitrimers): A significant breakthrough in addressing the non-recyclability of traditional thermosets is the development of vitrimers. rsc.org Epoxy vitrimers are a class of polymers that exhibit the thermal stability and mechanical robustness of thermosets but can be reprocessed and recycled like thermoplastics. rsc.org This is achieved by creating a network with dynamic covalent bonds that can rearrange at elevated temperatures, allowing the material to be reshaped and repaired. Research has demonstrated that high-performance vitrimers can be derived from sustainable, bio-based sources like protocatechuic acid as an alternative to BPA, offering a path to durable, high-performance, and recyclable materials. rsc.org

Interdisciplinary Research in Materials Science and Engineering

Advancements in materials based on BPAPDG are increasingly driven by interdisciplinary collaboration, blending chemistry, physics, and engineering. A key component of this modern approach is the use of powerful computational tools to complement and guide experimental work.

Multiscale simulation frameworks are now essential for understanding the complex processes involved in epoxy curing and performance. mdpi.comresearchgate.net These simulations, which can integrate quantum chemistry calculations (like Density Functional Theory, DFT) with coarse-grained molecular dynamics, allow researchers to:

Investigate curing reaction kinetics at the atomic level. mdpi.com

Predict the evolution of the 3D network structure. mdpi.comresearchgate.net

Establish clear relationships between molecular architecture and macroscopic mechanical properties like stiffness and toughness. mdpi.com

Analyze failure mechanisms, such as the formation of voids through chain slippage or bond rupture. mdpi.commdpi.com

This "materials by design" approach, where computational modeling predicts the properties of a yet-to-be-synthesized material, accelerates the development cycle. mdpi.com It provides molecular-level insights that are difficult or impossible to obtain through direct experimental characterization alone, enabling the rational design of new epoxy systems with precisely programmed performance for demanding applications. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Bisphenol A propoxylate diglycidyl ether in environmental or biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or gas chromatography (GC)-MS/MS is preferred for trace analysis. Solid-phase extraction using magnetic multiwalled carbon nanotubes improves sensitivity in environmental water samples . For quantification in biological matrices (e.g., blood, adipose tissue), isotope dilution techniques enhance accuracy by correcting matrix effects .

Q. How do solubility properties influence experimental design for in vitro studies involving this compound?

- Methodological Answer : The compound is insoluble in water but soluble in polar organic solvents (e.g., dimethyl sulfoxide, ethanol, chloroform). For cell-based assays, dissolve in ethanol (50 mM) or DMSO (100 mM) and dilute to working concentrations ≤0.1% v/v to avoid solvent cytotoxicity. Pre-test solvent compatibility with cell lines to ensure viability .